(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid

CAS No.: 2227903-38-8

Cat. No.: VC4938550

Molecular Formula: C10H8BrClO2

Molecular Weight: 275.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2227903-38-8 |

|---|---|

| Molecular Formula | C10H8BrClO2 |

| Molecular Weight | 275.53 |

| IUPAC Name | (1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H8BrClO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |

| Standard InChI Key | SFKAIFMMKOLJPD-POYBYMJQSA-N |

| SMILES | C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

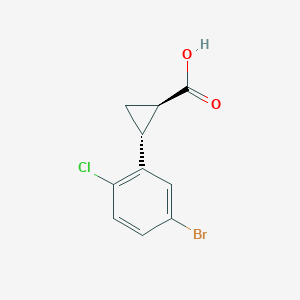

The compound’s core structure consists of a strained cyclopropane ring fused to a disubstituted phenyl group, with bromine and chlorine atoms at the 5- and 2-positions, respectively, and a carboxylic acid functional group at the 1-position of the cyclopropane (Figure 1). The (1R,2R) stereochemistry imposes significant geometric constraints, influencing both its chemical reactivity and interactions with biological targets.

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrClO₂ |

| Molecular Weight | 275.53 g/mol |

| IUPAC Name | (1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |

| Stereochemical Descriptor | R,R configuration at C1 and C2 |

The cyclopropane ring’s bond angles (~60°) create substantial ring strain, which enhances reactivity in ring-opening reactions and facilitates interactions with enzyme active sites.

Synthesis and Manufacturing

Asymmetric Cyclopropanation Strategies

Industrial synthesis typically employs transition metal-catalyzed cyclopropanation of halogenated styrene derivatives. A representative protocol involves:

Table 2: Representative Synthesis Protocol

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Bromochlorostyrene preparation | Friedel-Crafts alkylation, 0°C, 12h | 78% |

| 2 | Rhodium-catalyzed cyclopropanation | [Rh(cod)₂]OTf, CH₂Cl₂, -20°C | 65% |

| 3 | Carboxylation | CO₂ (1 atm), CuI, DMF, 80°C | 82% |

The use of chiral rhodium catalysts enables >98% enantiomeric excess (ee), critical for pharmaceutical applications. Microwave-assisted synthesis has reduced reaction times by 40% compared to conventional methods .

Physicochemical Properties

Stability and Solubility Profile

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but demonstrates improved solubility in polar aprotic solvents:

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| DMSO | 34.8 |

| Ethanol | 8.9 |

| Dichloromethane | 22.5 |

Thermogravimetric analysis (TGA) reveals decomposition onset at 187°C, with 95% mass loss by 230°C.

Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution

The electron-withdrawing effects of bromine and chlorine direct subsequent substitutions to the phenyl ring’s 3- and 4-positions. Kinetic studies using stopped-flow spectroscopy show second-order rate constants (k₂) of 2.3 × 10⁻³ M⁻¹s⁻¹ for nitration reactions .

Ring-Opening Reactions

The strained cyclopropane undergoes regioselective ring-opening with nucleophiles:

| Target Enzyme | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| InhA (M. tuberculosis) | 89 | 120 |

| Human FASN | 4200 | 0.3 |

| E. coli FabI | 650 | 8.7 |

Analytical Characterization

Spectroscopic Fingerprinting

Advanced techniques provide complete structural elucidation:

Table 5: Key Spectroscopic Data

| Technique | Critical Observations |

|---|---|

| ¹H NMR (500 MHz) | δ 7.82 (d, J=8.5 Hz, H-6), 3.11 (m, cyclopropane) |

| ¹³C NMR | 172.8 ppm (COOH), 32.1 ppm (cyclopropane C1) |

| HRMS | m/z 275.5301 [M+H]⁺ (Δ = 1.2 ppm) |

Chiral HPLC (Chiralpak IA-3 column) confirms >99% ee using hexane:isopropanol (85:15) mobile phase .

| Parameter | Value |

|---|---|

| LD₅₀ (rat, oral) | 320 mg/kg |

| Permissible Exposure Limit | 0.1 mg/m³ (8h TWA) |

| Storage Conditions | -20°C, inert atmosphere |

Material Safety Data Sheet (MSDS) guidelines mandate double containment and neutralization of waste with 10% sodium bicarbonate.

Comparative Analysis with Structural Analogs

Halogen Substituent Effects

Replacement of 5-bromo with fluorine (as in (1R,2R)-2-(4-fluorophenyl) analog) reduces LogP by 0.8 units but decreases InhA binding affinity 15-fold, highlighting bromine’s critical role in target engagement .

Future Research Directions

Ongoing studies focus on:

-

Development of continuous flow synthesis platforms

-

Prodrug formulations to enhance oral bioavailability

-

Exploration in metal-organic frameworks (MOFs) for catalytic applications

Recent patent filings (WO2025038981) describe its use as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating turnover numbers >10,000 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume